

Spectral Analysis of 1-(4-Chlorophenyl)ethanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanamine

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This in-depth technical guide provides a comprehensive overview of the spectral data for the compound **1-(4-Chlorophenyl)ethanamine**. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **1-(4-Chlorophenyl)ethanamine**.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32	Doublet	2H	Ar-H
7.28	Doublet	2H	Ar-H
4.15	Quartet	1H	CH-NH ₂
1.55 (approx.)	Broad Singlet	2H	NH ₂
1.35	Doublet	3H	CH ₃

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
145.0	Ar-C (quaternary)
132.0	Ar-C (quaternary, C-Cl)
128.5	Ar-CH
127.5	Ar-CH
50.5	CH-NH ₂
25.0	CH ₃

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **1-(4-Chlorophenyl)ethanamine** is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3300	Medium, Broad	N-H stretch (primary amine)
3080-3010	Medium	Aromatic C-H stretch
2970-2850	Medium	Aliphatic C-H stretch
1600, 1490	Medium-Strong	Aromatic C=C stretch
1090	Strong	C-N stretch
825	Strong	p-disubstituted benzene C-H bend (out-of-plane)
1100-1000	Strong	C-Cl stretch

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like **1-(4-Chlorophenyl)ethanamine**, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.^[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.^[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can

also provide structural information through fragmentation analysis.[2]

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
155/157	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
140/142	High	[M-CH ₃] ⁺
111/113	Medium	[C ₇ H ₆ Cl] ⁺
77	Medium	[C ₆ H ₅] ⁺

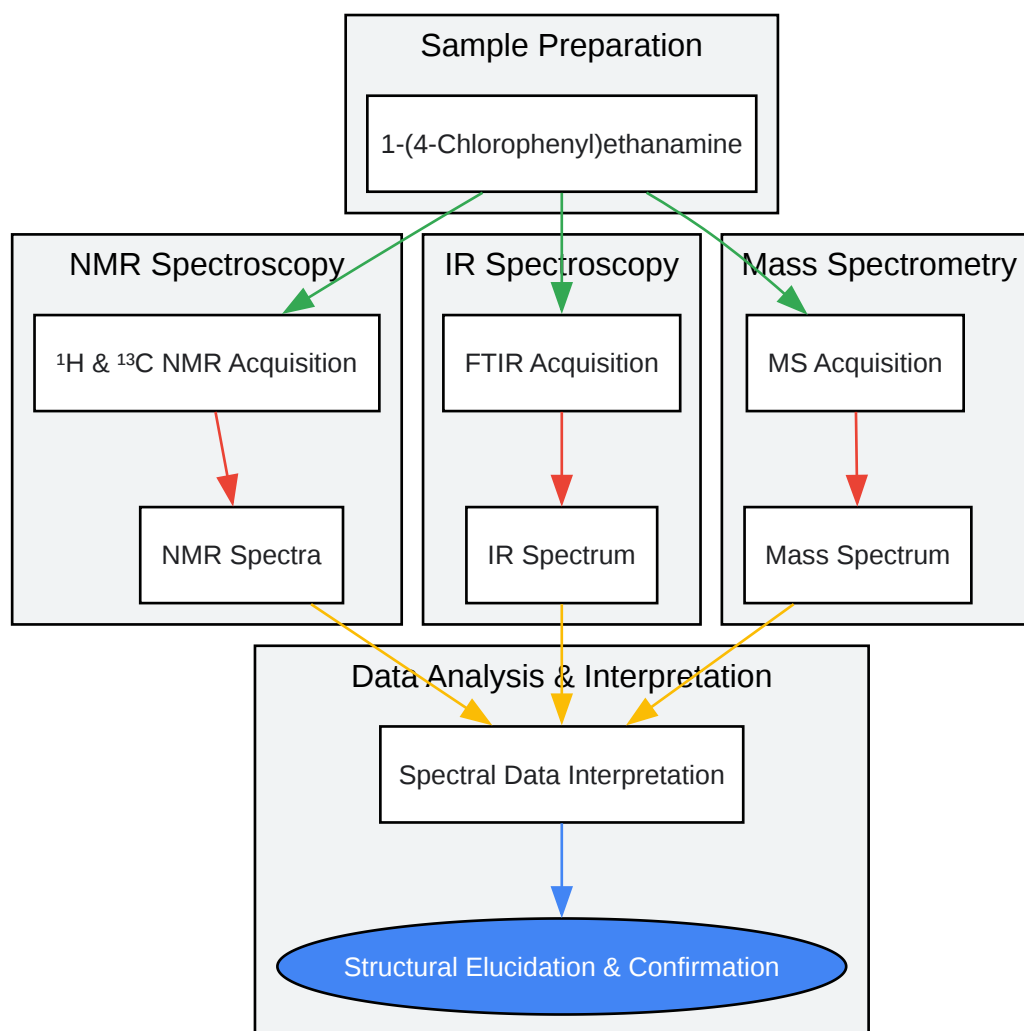
Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: A dilute solution of **1-(4-Chlorophenyl)ethanamine** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.

Instrumentation and Data Acquisition: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio. The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecular ion and its fragments.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **1-(4-Chlorophenyl)ethanamine**.



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Caption: Workflow for the spectral analysis of **1-(4-Chlorophenyl)ethanamine**.

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References

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